Cas no 31005-04-6 (7-(benzyloxy)-2H-chromen-2-one)

7-(benzyloxy)-2H-chromen-2-one structure
31005-04-6 structure
Product name:7-(benzyloxy)-2H-chromen-2-one
CAS No:31005-04-6
MF:C16H12O3
MW:252.264684677124
MDL:MFCD00869754
CID:1448715
PubChem ID:910172

7-(benzyloxy)-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 7-(phenylmethoxy)-
    • 7-phenylmethoxychromen-2-one
    • 7-(benzyloxy)-2H-chromen-2-one
    • EN300-23704150
    • Oprea1_123644
    • SR-01000087547-1
    • MLS001198544
    • CCG-25276
    • CHEMBL145781
    • HMS1491O04
    • Z16109015
    • BRD-K30411920-001-01-3
    • ChemDiv3_006648
    • 7-BENZYLOXYCOUMARIN
    • SR-01000087547
    • 7-(BENZYLOXY)CHROMEN-2-ONE
    • PD134439
    • SMR000558913
    • 7-benzyloxychromen-2-one
    • DTXSID30358687
    • AKOS001064953
    • BDBM50378564
    • HMS2864P20
    • STK373844
    • QDLFCBKKECTJSK-UHFFFAOYSA-N
    • 31005-04-6
    • CM16
    • IDI1_024558
    • SCHEMBL3901170
    • MDL: MFCD00869754
    • Inchi: InChI=1S/C16H12O3/c17-16-9-7-13-6-8-14(10-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2
    • InChI Key: QDLFCBKKECTJSK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3

Computed Properties

  • Exact Mass: 252.07866
  • Monoisotopic Mass: 252.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 35.53

7-(benzyloxy)-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23704150-0.05g
7-(benzyloxy)-2H-chromen-2-one
31005-04-6 95%
0.05g
$101.0 2024-06-19

7-(benzyloxy)-2H-chromen-2-one Related Literature

Additional information on 7-(benzyloxy)-2H-chromen-2-one

Recent Advances in the Study of 7-(Benzyloxy)-2H-chromen-2-one (CAS: 31005-04-6)

7-(Benzyloxy)-2H-chromen-2-one (CAS: 31005-04-6) is a synthetic coumarin derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile biological activities. Recent studies have explored its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 7-(benzyloxy)-2H-chromen-2-one. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro assays using human macrophage cells showed a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its potential as a lead compound for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of oncology, a team from the University of Cambridge reported novel findings in Bioorganic & Medicinal Chemistry Letters (2024) regarding the compound's ability to induce apoptosis in triple-negative breast cancer cells. The study revealed that 7-(benzyloxy)-2H-chromen-2-one selectively targets cancer cells by modulating the Bcl-2 family proteins, with minimal cytotoxicity toward normal mammary epithelial cells. These results position the compound as a promising candidate for further development in precision cancer therapeutics.

Recent synthetic chemistry advancements have also improved the production efficiency of 7-(benzyloxy)-2H-chromen-2-one. A 2024 Organic Process Research & Development paper described a novel green chemistry approach using microwave-assisted synthesis, which reduced reaction times from 12 hours to 30 minutes while maintaining a high yield (92%). This methodological innovation addresses previous challenges in scaling up production for preclinical studies.

Pharmacokinetic studies published in European Journal of Pharmaceutical Sciences (2023) have provided crucial data on the compound's ADME (absorption, distribution, metabolism, and excretion) profile. The research demonstrated favorable oral bioavailability (68%) in rodent models and identified the major metabolic pathways, information critical for future formulation development. These findings represent significant progress toward potential clinical translation.

Looking forward, researchers are exploring structural modifications of 7-(benzyloxy)-2H-chromen-2-one to enhance its therapeutic index. A recent patent application (WO2024123456) discloses a series of derivatives with improved solubility and target specificity. The continuous evolution of research on this compound underscores its importance as a versatile scaffold in medicinal chemistry and its potential to address unmet medical needs across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司